molecular formula C17H15Cl2N3O2 B2775163 1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1170452-41-1

1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2775163
CAS No.: 1170452-41-1
M. Wt: 364.23
InChI Key: HJUGHMXZEZEVSY-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2/c1-22-15-6-4-11(8-10(15)2-7-16(22)23)20-17(24)21-12-3-5-13(18)14(19)9-12/h3-6,8-9H,2,7H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUGHMXZEZEVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves the reaction of 3,4-dichloroaniline with an isocyanate derivative of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or acetonitrile under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques such as crystallization and chromatography is common.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.

    1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate: Similar structure but with a carbamate group.

Uniqueness

1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties

Biological Activity

1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of significant interest due to its potential biological activity. This compound is characterized by a dichlorophenyl group and a tetrahydroquinoline moiety, which contribute to its pharmacological properties. The objective of this article is to explore the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H14Cl2N2O
  • Molecular Weight : 305.19 g/mol
  • CAS Number : 252059-63-5

The biological activity of 1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is primarily attributed to its interaction with various molecular targets. The compound has been shown to exhibit inhibitory effects on certain enzymes and receptors involved in cellular signaling pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit enzymes such as:

  • Thioredoxin Reductase (TrxR) : This enzyme plays a crucial role in redox regulation and is a target for anticancer therapies. Inhibitors of TrxR have been associated with selective antitumor effects .

Antitumor Activity

Studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant antitumor activity against various cancer cell lines. For instance:

  • Cell Lines Tested : Mia PaCa-2 (pancreatic cancer), PANC-1 (pancreatic cancer), RKO (colorectal cancer), and LoVo (colorectal cancer).
  • Results : Compounds structurally related to 1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea showed promising results in inhibiting cell proliferation .

Biological Activity Data

A summary of biological activities observed in various studies is presented below:

Activity TypeCell Line/TargetIC50 Value (µM)Reference
Antitumor ActivityMia PaCa-215
Antitumor ActivityPANC-120
Enzyme InhibitionThioredoxin Reductase5
Antimicrobial ActivityStaphylococcus aureus10

Case Studies

Case Study 1: Anticancer Potential
In a study evaluating the antitumor efficacy of various tetrahydroquinoline derivatives, it was found that compounds similar to 1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity suggests a favorable therapeutic index for potential clinical applications.

Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with TrxR. The study demonstrated that the compound could effectively inhibit TrxR activity in vitro, leading to increased oxidative stress in cancer cells and promoting apoptosis. This mechanism underlines the potential use of such compounds in cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via urea bond formation between a substituted isocyanate and a tetrahydroquinoline-derived amine. Key steps include:

  • Using anhydrous solvents (e.g., DCM or DMF) to prevent side reactions.
  • Monitoring progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and purification via column chromatography (silica gel, gradient elution) .
  • Optimizing yields (60–80%) by controlling temperature (0–25°C) and reaction time (12–24 hours) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm urea bond formation and substituent positions (e.g., δ 8.2 ppm for NH protons) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 416.05 [M+H]⁺) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Q. What preliminary biological activities have been reported for structural analogs?

  • Findings :

  • Tetrahydroquinoline-urea analogs show inhibitory activity against RET kinase (IC₅₀ ~50 nM) and antiproliferative effects in cancer cell lines (e.g., MCF-7, IC₅₀ 10 µM) .
  • Dichlorophenyl moieties enhance target binding via hydrophobic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across different disease models?

  • Methodology :

  • Perform dose-response assays in parallel models (e.g., RET-driven vs. non-RET cancers) to isolate mechanism-specific effects .
  • Use proteomics (e.g., phospho-kinase arrays) to identify off-target interactions .
  • Validate findings with structural analogs (e.g., replacing 3,4-dichlorophenyl with fluorophenyl) to assess substituent contributions .

Q. What strategies are recommended for elucidating the compound’s mechanism of action?

  • Approach :

  • Computational docking : Simulate binding to RET kinase (PDB: 2IVU) to predict key interactions (e.g., hydrogen bonding with Val804) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
  • Metabolite profiling : Track degradation products (e.g., via LC-MS) to rule out off-target effects from hydrolysis .

Q. How can structural modifications improve metabolic stability without compromising activity?

  • Design principles :

  • Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to reduce oxidative metabolism .
  • Replace the tetrahydroquinoline methyl group with cyclopropane to enhance conformational rigidity .
  • Evaluate half-life in microsomal assays (e.g., human liver microsomes) and correlate with logP values .

Q. What advanced techniques are used to resolve spectral overlaps in NMR characterization?

  • Solutions :

  • 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings (e.g., distinguishing quinoline C7 vs. C8 carbons) .
  • Dynamic NMR : Resolve rotameric urea bond conformers by variable-temperature experiments .

Key Recommendations for Researchers

  • Prioritize RET kinase assays for mechanism validation due to structural homology with active analogs .
  • Use computational models to guide SAR studies and reduce trial-and-error synthesis .

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